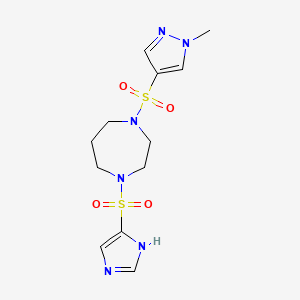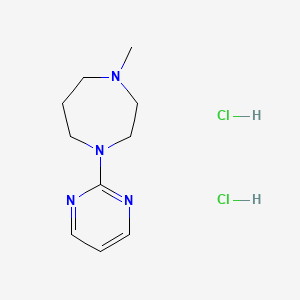
2-Chloro-6-(difluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(difluoromethyl)nicotinic acid is an aromatic carboxylic acid and a member of pyridines . It is also known as 2-Chloro-6-(trifluoromethyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF2NO2 . It is also known as 2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It appears as a white to light yellow powder or crystal . Its melting point ranges from 113.0 to 120.0°C .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
2-Chloro-6-(difluoromethyl)nicotinic acid derivatives have been investigated for their herbicidal activity. Studies have shown that certain derivatives exhibit excellent herbicidal activity against specific plant species, such as Agrostis stolonifera and Lemna paucicostata. These findings suggest potential applications in developing new herbicides for controlling monocotyledonous weeds (Chen Yu et al., 2021).
Receptor Activation for Lipid Regulation
Nicotinic acid and its derivatives, including this compound, are known to interact with specific G protein-coupled receptors, influencing lipid regulation in the body. This interaction is important for understanding the therapeutic potential of nicotinic acid in treating dyslipidemia and related conditions (A. Lorenzen et al., 2001).
Anti-Inflammatory and Analgesic Applications
Some derivatives of this compound have shown promising anti-inflammatory and analgesic activities. Studies reveal that these compounds can exhibit significant reduction in inflammation and pain, suggesting their potential in pharmaceutical applications (L. Navidpour et al., 2014).
Atherosclerosis Treatment
Research has indicated that nicotinic acid, including its derivatives like this compound, can inhibit the progression of atherosclerosis. This effect is mediated through specific receptors on immune cells, offering a novel approach to treating this condition (Martina Lukasova et al., 2011).
Antioxidant and Vasorelaxation Properties
Studies have shown that thionicotinic acid derivatives, closely related to this compound, possess antioxidant and vasorelaxant properties. These findings suggest their potential use in developing new therapeutic agents for cardiovascular diseases (Supaluk Prachayasittikul et al., 2010).
Industrial Production Methods
Research on nicotinic acid also includes studies on its industrial production, which is relevant for large-scale applications. Various ecological methods have been explored to produce nicotinic acid and its derivatives in a more environmentally friendly manner (Dawid Lisicki et al., 2022).
Safety and Hazards
2-Chloro-6-(difluoromethyl)nicotinic acid causes skin irritation and serious eye irritation . After handling, it is advised to wash skin thoroughly . Protective gloves, eye protection, and face protection should be worn . If it gets on the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .
Eigenschaften
IUPAC Name |
2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-3(7(12)13)1-2-4(11-5)6(9)10/h1-2,6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZVVMZDNPKOOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105985-15-6 |
Source


|
| Record name | 2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)






![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)
![2-[3-(1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2368773.png)